2,4-Dichloro-1-[dichloro(4-chlorophenyl)methyl]benzene

Catalog No.
S15767477
CAS No.
656805-38-8
M.F
C13H7Cl5
M. Wt
340.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2,4-Dichloro-1-[dichloro(4-chlorophenyl)methyl]ben...

CAS Number

656805-38-8

Product Name

2,4-Dichloro-1-[dichloro(4-chlorophenyl)methyl]benzene

IUPAC Name

2,4-dichloro-1-[dichloro-(4-chlorophenyl)methyl]benzene

Molecular Formula

C13H7Cl5

Molecular Weight

340.5 g/mol

InChI

InChI=1S/C13H7Cl5/c14-9-3-1-8(2-4-9)13(17,18)11-6-5-10(15)7-12(11)16/h1-7H

InChI Key

GXDIYMGUKBAGCC-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C(C2=C(C=C(C=C2)Cl)Cl)(Cl)Cl)Cl

2,4-Dichloro-1-[dichloro(4-chlorophenyl)methyl]benzene, with the CAS number 656805-38-8, is an organochlorine compound characterized by its complex chlorinated structure. Its molecular formula is C13_{13}H7_7Cl5_5, indicating the presence of five chlorine atoms within its molecular framework. The compound exhibits a molecular weight of approximately 340.46 g/mol and has a melting point in the range of 206-207 °C, with a boiling point of about 330.3 °C at standard atmospheric pressure . It is recognized for its potential applications in various fields, particularly in agricultural and chemical industries.

The chemical reactivity of 2,4-dichloro-1-[dichloro(4-chlorophenyl)methyl]benzene is primarily influenced by the presence of multiple chlorine atoms, which can engage in substitution reactions typical of aromatic compounds. Key reactions include:

  • Nucleophilic Substitution: The chlorine atoms can be replaced by nucleophiles under appropriate conditions, leading to derivatives that may exhibit different biological or chemical properties.
  • Electrophilic Aromatic Substitution: The chlorinated benzene ring can undergo electrophilic substitutions, where electrophiles attack the aromatic system, potentially leading to new chlorinated products.
  • Dechlorination: Under reducing conditions or specific catalytic systems, dechlorination reactions may occur, resulting in less chlorinated compounds.

These reactions are significant for both synthetic applications and environmental degradation studies.

Research into the biological activity of 2,4-dichloro-1-[dichloro(4-chlorophenyl)methyl]benzene indicates that it may exhibit toxicological effects similar to other chlorinated compounds. Studies have shown that organochlorines can disrupt endocrine function and may possess carcinogenic properties. The compound's structural similarity to dichlorodiphenyltrichloroethane (DDT) suggests potential impacts on wildlife and human health due to bioaccumulation and persistence in the environment .

The synthesis of 2,4-dichloro-1-[dichloro(4-chlorophenyl)methyl]benzene typically involves multi-step organic reactions:

  • Chlorination: Starting materials such as benzene derivatives undergo chlorination using chlorine gas or chlorinating agents (e.g., phosphorus pentachloride) to introduce chlorine substituents.
  • Methylation: The introduction of a methyl group can be achieved through methods like Friedel-Crafts alkylation.
  • Rearrangement or Coupling Reactions: Further reactions may involve coupling with other chlorinated phenyl groups to achieve the final structure.

These methods require careful control of reaction conditions to optimize yield and purity.

2,4-Dichloro-1-[dichloro(4-chlorophenyl)methyl]benzene finds applications primarily in:

  • Agricultural Chemicals: It may be used as an intermediate in the synthesis of pesticides and herbicides due to its chemical stability and reactivity.
  • Chemical Research: The compound serves as a model for studying the behavior of chlorinated aromatics in various chemical processes.
  • Environmental Monitoring: Its persistence makes it relevant for studies concerning environmental pollution and remediation strategies.

Interaction studies involving 2,4-dichloro-1-[dichloro(4-chlorophenyl)methyl]benzene focus on its effects on biological systems and ecological impacts. Research has indicated that exposure to this compound can lead to:

  • Endocrine Disruption: Similar to other organochlorines, it may interfere with hormonal systems in wildlife and humans.
  • Toxicity Assessments: Investigations into acute and chronic toxicity reveal potential health risks associated with exposure through various pathways (e.g., ingestion, inhalation).

Such studies are crucial for understanding the compound's safety profile and regulatory implications.

Several compounds share structural similarities with 2,4-dichloro-1-[dichloro(4-chlorophenyl)methyl]benzene. A comparison highlights its unique attributes:

Compound NameCAS NumberSimilarity IndexUnique Features
Dichlorodiphenyltrichloroethane50-29-30.95Widely known pesticide; high environmental persistence
2,4-Dichloro-1-(chloromethyl)benzene94-99-50.91Less chlorinated; simpler structure
1-Chloro-2-(chloromethyl)benzene611-19-80.91Different substitution pattern
1,3-Dichloro-2-(chloromethyl)-4-methylbenzene1379325-36-60.97Methyl substituent alters reactivity profile
1-Chloro-2-(trichloromethyl)benzene2136-89-20.81Contains a trichloromethyl group

This table illustrates how variations in substitution patterns and the number of chlorine atoms influence the properties and applications of these compounds.

XLogP3

6.4

Exact Mass

339.896089 g/mol

Monoisotopic Mass

337.899039 g/mol

Heavy Atom Count

18

Dates

Modify: 2024-08-15

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